molecular formula C7H9Br2N B1613407 2-(Bromomethyl)-6-methylpyridine hydrobromide CAS No. 64114-29-0

2-(Bromomethyl)-6-methylpyridine hydrobromide

Cat. No.: B1613407
CAS No.: 64114-29-0
M. Wt: 266.96 g/mol
InChI Key: VJDWDYXOGHHILO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methylpyridine hydrobromide typically involves the bromination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methylpyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(Bromomethyl)-6-methylpyridine hydrobromide

This compound is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, material science, and biological research. Its structure features a bromomethyl group, which is highly reactive and can undergo substitution reactions with nucleophiles, and a methyl group that can participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations.

Applications

  • Organic Synthesis this compound serves as a building block for synthesizing complex molecules. For example, it can be used in the synthesis of 2-alkyl nicotinoids .
  • Medicinal Chemistry This compound is utilized in developing pharmaceutical compounds, especially those targeting the central nervous system. It can also be an intermediate in synthesizing pharmaceutical compounds that target neurological and inflammatory diseases.
  • Material Science It is used in the synthesis of polymers and other advanced materials. The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
  • Biological Research this compound is employed as a reagent to modify biomolecules and study enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methylpyridine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The methyl group can also participate in oxidation and reduction reactions, making the compound versatile in different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(Bromomethyl)-6-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. The position of the methyl group also influences the reactivity and selectivity of the compound in various reactions.

Biological Activity

2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with significant potential in biological applications. Its unique structure, characterized by the presence of a bromomethyl group and a pyridine ring, confers various biological activities that are being explored in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Composition

  • Molecular Formula : C7_7H8_8BrN
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 64114-29-0

Physical Properties

  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections outline specific areas of biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Case Study : A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects against L1210 mouse leukemia cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Alkylation of DNA : The bromomethyl group can alkylate DNA, leading to disruptions in cellular processes and promoting apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating that safety measures should be taken during handling .

Summary of Key Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityShowed cytotoxic effects on L1210 mouse leukemia cells.
Mechanism of ActionIdentified DNA alkylation as a primary mechanism.
Enzyme InhibitionDemonstrated inhibition of key enzymes in cancer pathways.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
YatakemycinAziridineAntitumor activity
FicellomycinAziridineAntibiotic properties
Duocarmycin SABicyclicAntitumor activity

Properties

IUPAC Name

2-(bromomethyl)-6-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWDYXOGHHILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633222
Record name 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64114-29-0
Record name 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-6-methylpyridine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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